2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid
Description
The compound 2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid is a synthetic small molecule featuring a piperazine core substituted with a 3-amino-3-oxopropyl group and a 4-oxobutanoic acid moiety linked to a 3-chloroanilino group. While direct data on its biological activity are unavailable in the provided evidence, structural analogs (e.g., quinolone derivatives in ) highlight the pharmacological relevance of piperazine-containing compounds .
Properties
IUPAC Name |
2-[4-(3-amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O4/c18-12-2-1-3-13(10-12)20-16(24)11-14(17(25)26)22-8-6-21(7-9-22)5-4-15(19)23/h1-3,10,14H,4-9,11H2,(H2,19,23)(H,20,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLZUQGTVVWFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)N)C(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ADAMTS 4 and 5 . ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) are a group of enzymes that play a crucial role in the degradation of cartilage and disruption of cartilage homeostasis .
Mode of Action
The compound interacts with its targets, ADAMTS 4 and 5, by inhibiting their activity . This inhibition prevents the degradation of cartilage and disruption of cartilage homeostasis, which are common in inflammatory conditions and diseases such as osteoarthritis .
Biochemical Pathways
The compound affects the biochemical pathways involving ADAMTS 4 and 5. By inhibiting these enzymes, it prevents the breakdown of cartilage, thereby maintaining cartilage homeostasis . This has downstream effects on the progression of diseases involving cartilage degradation, such as osteoarthritis .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the preservation of cartilage integrity. By inhibiting ADAMTS 4 and 5, the compound prevents cartilage degradation, which can alleviate symptoms and slow the progression of diseases like osteoarthritis .
Biological Activity
2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure that includes a piperazine ring and a chloroaniline moiety. Its molecular formula is C₁₄H₁₈ClN₃O₃, with a molecular weight of approximately 315.76 g/mol. The presence of functional groups such as amino and oxo groups contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound has been explored in various studies, often involving multi-step organic reactions. A typical synthetic route may include:
- Formation of the piperazine derivative.
- Introduction of the chloroaniline group.
- Final coupling to form the oxobutanoic acid structure.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that similar oxobutanoic acid derivatives can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Allosteric Modulation
Compounds with similar structures have been identified as allosteric enhancers for various receptors, particularly the A1 adenosine receptor. This modulation can lead to enhanced signaling pathways that are beneficial in treating conditions like cancer and inflammation .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in preclinical models. It may inhibit pro-inflammatory cytokines and reduce inflammation-related markers, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is likely mediated through:
- Receptor Interaction : Binding to specific receptors leading to altered signaling pathways.
- Enzyme Inhibition : Targeting enzymes involved in tumor progression or inflammation.
- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values below 10 µM .
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .
Data Summary
Comparison with Similar Compounds
Key Differences and Implications
The 4-fluorobenzenesulfonyl group in ’s compound increases molecular weight and may confer protease resistance due to steric bulk .
Aromatic Substituents: The 3-chloroanilino group in the target compound and ’s analog provides ortho-substitution effects, which can influence electronic properties and binding to hydrophobic pockets. In contrast, ’s 4-chlorophenyl group lacks an amide linkage, reducing polarity .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
